4-Chloro-3-methylphenol-2,6-d2

Description

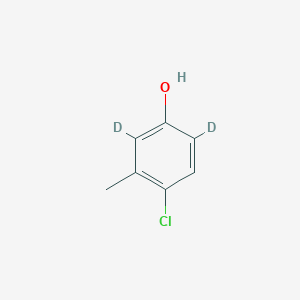

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dideuterio-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMVGJGLGKFKI-XRIVEGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1O)[2H])C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584359 | |

| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-72-5 | |

| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-methylphenol-2,6-d2

Introduction: The Significance of Isotopic Labeling in Scientific Research

Isotopically labeled compounds, such as 4-Chloro-3-methylphenol-2,6-d2, are indispensable tools in modern scientific research, particularly within the realms of drug metabolism, pharmacokinetics, and environmental fate studies. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a subtle yet powerful modification that allows researchers to trace the metabolic pathways of molecules, elucidate reaction mechanisms, and quantify analytes with high precision using mass spectrometry-based methods. 4-Chloro-3-methylphenol, a widely used antiseptic and preservative[1][2], serves as a valuable case study for demonstrating the strategic synthesis of such labeled molecules. This guide provides an in-depth, experience-driven approach to the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step synthetic sequence starting from 3-methylphenol (m-cresol). This strategy involves an initial regioselective chlorination followed by a selective deuterium exchange.

The rationale for this sequence is rooted in the principles of electrophilic aromatic substitution. The hydroxyl and methyl groups of the starting material are both activating and ortho-, para-directing. Attempting deuteration first would likely lead to deuterium incorporation at the highly activated 2, 4, and 6 positions. Subsequent chlorination at the 4-position would then displace a deuterium atom, an inefficient use of the isotopic label.

Therefore, the chosen strategy is as follows:

-

Chlorination: Introduction of a chlorine atom at the 4-position of 3-methylphenol.

-

Deuteration: Selective hydrogen-deuterium exchange at the 2 and 6 positions of the chlorinated intermediate.

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Regioselective Chlorination of 3-Methylphenol

The first step in our synthesis is the regioselective chlorination of 3-methylphenol to yield 4-chloro-3-methylphenol. The hydroxyl group is a powerful activating group, strongly directing electrophilic substitution to the ortho and para positions. The methyl group also directs to these positions, albeit with a weaker activating effect. This confluence of directing effects makes the 2, 4, and 6 positions the most reactive sites. To achieve the desired 4-chloro isomer, careful selection of the chlorinating agent and reaction conditions is paramount. Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this transformation.[3][4]

Experimental Protocol: Chlorination

Materials:

-

3-Methylphenol (m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

In a fume hood, dissolve 3-methylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from hexanes to yield pure 4-chloro-3-methylphenol.[3]

| Parameter | Value |

| Starting Material | 3-Methylphenol |

| Chlorinating Agent | Sulfuryl chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2.5 hours |

| Purification Method | Column Chromatography/Recrystallization |

Part 2: Selective Deuteration of 4-Chloro-3-methylphenol

With the chlorinated intermediate in hand, the next and final step is the selective introduction of deuterium at the 2 and 6 positions. These positions remain activated for electrophilic aromatic substitution due to the strong ortho-, para-directing influence of the hydroxyl group and the weaker directing effects of the methyl and chloro groups. A common and effective method for this transformation is an acid-catalyzed hydrogen-deuterium exchange in a deuterium-rich solvent, such as deuterium oxide (D₂O).

Experimental Protocol: Deuteration

Materials:

-

4-Chloro-3-methylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place 4-chloro-3-methylphenol in a heavy-walled pressure tube equipped with a magnetic stir bar.

-

Add deuterium oxide to the tube.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Seal the pressure tube and heat the mixture in an oil bath at 150-180°C for 24-48 hours.

-

Monitor the progress of the deuteration by ¹H NMR spectroscopy by taking small aliquots from the reaction. The disappearance of the signals corresponding to the protons at the 2 and 6 positions will indicate the progress of the reaction.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with a small amount of saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system like toluene/hexanes.

| Parameter | Value |

| Starting Material | 4-Chloro-3-methylphenol |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst | Deuterated sulfuric acid (D₂SO₄) |

| Reaction Temperature | 150-180°C |

| Reaction Time | 24-48 hours |

| Purification Method | Recrystallization |

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques should be employed.

Caption: A streamlined workflow for the quality control of synthesized this compound.

-

¹H NMR Spectroscopy: This is the primary technique to confirm the selective deuteration. In the ¹H NMR spectrum of the final product, the signals corresponding to the aromatic protons at the 2 and 6 positions should be significantly diminished or absent compared to the spectrum of the starting material, 4-chloro-3-methylphenol. The remaining aromatic proton signal at the 5-position and the methyl protons at the 3-position will serve as internal references. The hydroxyl proton signal can be confirmed by a D₂O shake experiment.[5]

-

Mass Spectrometry: Mass spectrometry will confirm the incorporation of two deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +2 m/z units compared to the non-deuterated compound. For example, using a standard electron ionization mass spectrometer, one would expect to see a molecular ion cluster corresponding to C₇H₅D₂ClO.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to determine the chemical purity of the final product.[6]

Conclusion: A Reliable Path to a Valuable Research Tool

The synthesis of this compound, while requiring careful attention to reaction conditions and purification, is a readily achievable process for a moderately skilled synthetic chemist. The two-step approach of chlorination followed by deuteration provides a logical and efficient route to this valuable isotopically labeled compound. The methodologies and analytical strategies outlined in this guide are designed to ensure a high-purity, well-characterized final product, suitable for the demanding applications in drug development and other scientific research.

References

-

MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

ResearchGate. (2025, August 6). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction scheme for the site-selective deuteration of phenol. Retrieved from [Link]

-

SFA ScholarWorks. (n.d.). Solid-state Deuterium NMR Spectroscopy of d5-Phenol in White Portland Cement. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubMed. (n.d.). Dechlorination of chlorinated phenols by zero valent zinc. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

LANXESS. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. lanxess.com [lanxess.com]

- 3. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale | MDPI [mdpi.com]

4-Chloro-3-methylphenol-2,6-d2 chemical properties

An In-Depth Technical Guide to 4-Chloro-3-methylphenol-2,6-d2: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, the deuterated isotopologue of the widely used antiseptic and preservative, 4-Chloro-3-methylphenol (PCMC). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core chemical and physical properties of this labeled compound. We explore its synthesis, detailed spectroscopic characterization, and critical applications, with a primary focus on its role as an internal standard in quantitative mass spectrometry-based assays. Furthermore, this guide presents detailed protocols, safety and handling procedures, and expert insights into the practical utility of this essential analytical reagent.

Introduction

Overview of 4-Chloro-3-methylphenol (PCMC)

4-Chloro-3-methylphenol, also known as p-Chloro-m-cresol (PCMC), is a potent chlorinated phenolic compound recognized for its broad-spectrum antimicrobial activity.[1][2] It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and molds.[1] This efficacy has led to its extensive use as a disinfectant, antiseptic, and preservative in a multitude of industrial and pharmaceutical products.[2][3] Common applications include personal care products, cosmetics, glues, paints, metalworking fluids, and topical medications.[1][2][3] Mechanistically, its bacteriostatic action involves disrupting the bacterial cell membrane, leading to the leakage of cytoplasmic contents and the dissipation of the proton motive force required for ATP synthesis.[2] The compound is also known to be a ryanodine receptor agonist.[4][5]

The Significance of Isotopic Labeling

The introduction of stable isotopes, such as deuterium (²H or D), into a molecule creates a labeled compound that is chemically identical to its unlabeled counterpart but possesses a higher mass. This compound is the M+2 isotopologue of PCMC, where two hydrogen atoms on the aromatic ring have been replaced by deuterium.

The primary utility of such labeled compounds is in analytical chemistry, particularly in techniques coupling chromatography with mass spectrometry (e.g., GC-MS, LC-MS). Because the deuterated standard co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, it serves as an ideal internal standard. This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Scope of the Guide

This document provides a detailed examination of this compound. It covers:

-

Fundamental physicochemical and isotopic properties.

-

A proposed synthetic pathway and purification workflow.

-

In-depth spectroscopic analysis via Mass Spectrometry and NMR.

-

A detailed protocol for its application as an internal standard in a quantitative GC-MS assay.

-

Critical safety, handling, and storage information.

Physicochemical and Isotopic Properties

The essential properties of this compound are summarized below. These data are critical for experimental design, from solubilization to analytical method development.

Identification and Nomenclature

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-m-cresol-2,6-d2, 4-Chloro-3-methylphenol (ring-2,6-D₂)[4][6] |

| CAS Number | 93951-72-5[6][7] |

| Unlabeled CAS | 59-50-7[6][7] |

| Molecular Formula | C₇H₅D₂ClO |

| Linear Formula | ClC₆D₂H(CH₃)OH |

| Molecular Weight | 144.60 g/mol [6] |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 63-65 °C | [3][4][8] |

| Boiling Point | 235 °C | [4][8][9] |

| Solubility | Slightly soluble in water.[3] Freely soluble in alcohols, ethers, ketones, and aqueous alkaline solutions.[9] Slightly soluble in chloroform, very slightly in methanol.[4][8] |

Isotopic Properties

| Property | Value | Source |

| Isotopic Purity | ≥98 atom % D | [6] |

| Mass Shift | M+2 | |

| Chemical Purity | ≥98% | [6][10] |

Synthesis and Purification

While the unlabeled parent compound, PCMC, is typically synthesized via direct chlorination of m-cresol, the deuterated analogue requires a more nuanced approach to ensure specific isotopic incorporation.[9][11]

Rationale for Synthetic Strategy

A common and efficient method for introducing deuterium at specific aromatic positions is through acid-catalyzed hydrogen-deuterium (H/D) exchange. The phenolic hydroxyl group is an ortho-, para-director, activating the positions ortho and para to it for electrophilic substitution. In 4-chloro-3-methylphenol, the 2 and 6 positions are ortho to the hydroxyl group and are therefore the most susceptible to electrophilic attack. By treating the unlabeled PCMC with a strong deuterated acid (e.g., D₂SO₄) in a deuterium-rich solvent (e.g., D₂O), a reversible electrophilic aromatic substitution can be driven towards the desired deuterated product.

Proposed Synthetic Protocol: H/D Exchange

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a sealed, heavy-walled glass reactor, dissolve 1.0 equivalent of 4-Chloro-3-methylphenol in 20 volumes of deuterium oxide (D₂O).

-

Catalyst Addition: Carefully add 0.2 equivalents of deuterated sulfuric acid (D₂SO₄, 98% in D₂O) to the mixture. The acid serves as the catalyst for the electrophilic exchange.

-

Heating: Seal the reactor and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the exchange reaction.

-

Monitoring: Periodically (e.g., every 12 hours), a small aliquot can be withdrawn, neutralized, extracted with an organic solvent, and analyzed by ¹H NMR or MS to monitor the extent of deuteration.

-

Workup: After the reaction reaches the desired level of isotopic enrichment, cool the mixture to room temperature. Carefully neutralize the acid by adding a base, such as sodium carbonate, until the pH is ~7.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent like diethyl ether or ethyl acetate (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.

Purification and Characterization Workflow

The crude product from synthesis requires purification to remove any unreacted starting material and side products, followed by rigorous characterization to confirm its identity and purity.

Caption: Workflow for the purification and quality control of synthesized this compound.

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the identity of this compound.

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 144, which is two mass units higher than the unlabeled compound (m/z 142), confirming the incorporation of two deuterium atoms.

-

Isotope Pattern: Due to the natural abundance of ³⁷Cl, the molecular ion will be accompanied by an [M+2]⁺ peak (at m/z 146) with an intensity of approximately one-third of the [M]⁺ peak.

-

Fragmentation: A characteristic fragment for the unlabeled compound is the loss of a methyl group followed by CO, resulting in a prominent ion at m/z 107.[12] A similar fragmentation pathway is expected for the deuterated analogue. The key diagnostic is the mass of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and is the most direct method to verify the positions of deuteration.

-

¹H NMR: The most significant feature in the proton NMR spectrum will be the absence of signals corresponding to the protons at positions 2 and 6 of the aromatic ring. The remaining aromatic proton at position 5 will appear as a singlet, simplifying the spectrum compared to the complex splitting pattern of the unlabeled analogue. The methyl and hydroxyl protons will remain, with their characteristic chemical shifts.

-

¹³C NMR: The carbon spectrum will be very similar to the unlabeled compound. However, the signals for the deuterated carbons (C2 and C6) will be significantly diminished in intensity and may appear as low-intensity multiplets due to C-D coupling.

| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | ~2.2 | ~16 |

| Ar-H (Position 5) | ~6.8 (singlet) | ~115 |

| Ar-OH | ~5.0-6.0 (broad) | - |

| Ar-C (Positions 2, 6) | Absent | ~120-130 (low intensity) |

| Other Ar-C | - | ~125-155 |

Note: Predicted shifts are estimates and can vary based on the deuterated solvent used.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Application

A primary application of this compound is as an internal standard for the quantification of PCMC in complex matrices like industrial wastewater or biological fluids.[6][12]

Phenols are polar and contain an acidic proton, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[12] To create a more volatile and less polar compound suitable for GC analysis, the hydroxyl group is often converted to an ester, such as through acetylation.[12]

-

Sample Preparation: To a 1 mL aliquot of the sample (e.g., wastewater), add a known amount (e.g., 50 µL of a 10 µg/mL solution) of this compound in methanol.

-

pH Adjustment & Extraction: Adjust the sample pH to <2 with a strong acid to ensure the phenol is in its molecular form.[12] Extract the analytes with an appropriate organic solvent (e.g., toluene or dichloromethane).

-

Derivatization (Acetylation): Evaporate the extraction solvent. To the residue, add 100 µL of pyridine and 100 µL of acetic anhydride. Heat the mixture at 60 °C for 30 minutes to form the acetate esters of both the analyte and the internal standard.[12]

-

Final Extraction: After cooling, quench the reaction with water and extract the derivatized products into hexane or ethyl acetate. Concentrate the final extract to a suitable volume (e.g., 100 µL).

-

GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Monitor m/z 142 (analyte) and m/z 107 (analyte fragment).[12]

-

Monitor m/z 144 (internal standard) and m/z 109 (internal standard fragment).

-

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of PCMC in the unknown sample from this curve.

Caption: Workflow for quantitative analysis of PCMC using its deuterated internal standard via GC-MS.

Applications in Research and Development

Internal Standard for Quantitative Analysis

The most prominent application is as an internal standard for bioanalytical and environmental testing.[6] Its use is critical in:

-

Pharmacokinetic (PK) Studies: Accurately measuring the concentration of PCMC-containing drugs or preservatives in plasma, urine, or tissue samples.

-

Environmental Monitoring: Quantifying PCMC contamination in industrial effluents, soil, and water bodies, where it is considered a pollutant.[12]

-

Product Quality Control: Ensuring the correct concentration of PCMC as a preservative in final formulations of cosmetics, paints, or pharmaceuticals.

Mechanistic and Metabolism Studies

Isotopically labeled compounds are invaluable for tracing the metabolic fate of a parent compound. By administering this compound in in vitro or in vivo systems, researchers can use mass spectrometry to identify metabolites. The characteristic M+2 mass shift allows for the unambiguous differentiation of drug-related material from endogenous interferences, aiding in the elucidation of metabolic pathways such as oxidation or conjugation.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.

| Hazard Classification | GHS Codes | Source |

| Acute Toxicity (Oral, Dermal) | H302 + H312 (Harmful if swallowed or in contact with skin) | |

| Skin Corrosion/Irritation | H314 (Causes severe skin burns and eye damage) | [2] |

| Skin Sensitization | H317 (May cause an allergic skin reaction) | [2] |

| Specific Target Organ Toxicity | H335 (May cause respiratory irritation) | [2] |

| Aquatic Hazard | H410 (Very toxic to aquatic life with long-lasting effects) | |

| Signal Word | Danger | [6] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions

There are varying recommendations for storage. For optimal long-term stability and to prevent degradation:

-

Recommended: Store at -20°C in a freezer, under an inert atmosphere.[4][8]

-

Alternative: Some suppliers indicate storage at room temperature is acceptable, away from light and moisture.[6]

-

Best Practice: For a high-value analytical standard, long-term storage at -20°C is preferable to minimize potential degradation from light, air, or temperature fluctuations. The container should be tightly sealed to prevent moisture ingress.

Conclusion

This compound is a specialized chemical tool of significant value to the scientific community. Its properties as a stable, isotopically labeled analogue of a common biocide make it an indispensable internal standard for achieving accuracy and precision in quantitative mass spectrometry. This guide has detailed its fundamental properties, a logical synthetic approach, methods for its characterization, and its critical role in analytical workflows. Understanding these technical aspects enables researchers and drug development professionals to leverage this compound to its full potential, ensuring data integrity in environmental, pharmaceutical, and industrial applications.

References

-

4-Chloro-3-methylphenol - LANXESS. (Source: LANXESS, URL: [Link])

-

4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. (Source: PubChem, National Institutes of Health, URL: [Link])

-

Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST Mass Spectrometry Data Center, URL: [Link])

-

Clorocresol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (Source: PharmaCompass.com, URL: [Link])

-

CHLOROCRESOL (PCMC) - Ataman Kimya. (Source: Ataman Kimya, URL: [Link])

-

4-CHLORO-3-METHYLPHENOL - Eurisotop. (Source: Eurisotop, URL: [Link])

-

4-chloro-3-methyl-phenol - atamankimya.com. (Source: Ataman Kimya, URL: [Link])

-

p-Chlorocresol - Wikipedia. (Source: Wikipedia, URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Source: Organometallics, 2010, 29 (9), pp 2176–2179, URL: [Link])

-

Chlorocresol - DrugFuture. (Source: DrugFuture.com, URL: [Link])

- CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents.

-

Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS - Master Analyse et Controle. (Source: Master Analyse et Controle, 2015, URL: [Link])

-

Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST, URL: [Link])

-

Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST, URL: [Link])

-

Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale - MDPI. (Source: MDPI, URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - EPFL. (Source: EPFL, URL: [Link])

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 3. lanxess.com [lanxess.com]

- 4. This compound CAS#: 93951-72-5 [amp.chemicalbook.com]

- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | 93951-72-5 [amp.chemicalbook.com]

- 9. Chlorocresol [drugfuture.com]

- 10. 4-Chloro-3-methylphenol | Eurisotop [eurisotop.com]

- 11. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Structure Elucidation of Deuterated 4-chloro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and metabolic research, the use of isotopically labeled compounds is indispensable. Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool for tracing metabolic pathways, altering pharmacokinetic profiles, and as an internal standard in quantitative bioanalysis. The strategic incorporation of deuterium can subtly modify a molecule's metabolic fate without significantly altering its fundamental chemical properties. This guide provides a comprehensive technical overview of the structure elucidation of a deuterated analogue of 4-chloro-3-methylphenol, a compound with applications as an antiseptic and preservative.[1][2] As a Senior Application Scientist, this document is structured to provide not just a methodology, but a logical framework for the analytical chemist, grounded in the principles of spectroscopic analysis and field-proven insights.

This guide will first detail the synthesis of 4-chloro-3-methylphenol and its subsequent deuteration. It will then embark on a systematic journey of structure elucidation, beginning with the foundational analysis of the non-deuterated parent compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Finally, it will present a detailed comparative analysis of the deuterated analogue, demonstrating how the predictable spectroscopic shifts induced by deuterium substitution provide unequivocal structural confirmation.

Physicochemical Properties of 4-chloro-3-methylphenol

4-chloro-3-methylphenol is a colorless to white crystalline solid with a characteristic phenolic odor.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [3] |

| Molecular Weight | 142.58 g/mol | [3] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 235 °C | [4] |

| Appearance | Colorless to white solid | [2] |

Synthesis and Deuteration

Synthesis of 4-chloro-3-methylphenol

The industrial synthesis of 4-chloro-3-methylphenol is typically achieved through the chlorination of m-cresol.[5] This electrophilic aromatic substitution reaction is directed by the activating hydroxyl and methyl groups of the m-cresol starting material.

Experimental Protocol: Synthesis of 4-chloro-3-methylphenol

-

Reaction Setup: To a solution of m-cresol in a suitable organic solvent (e.g., a chlorinated hydrocarbon), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added portion-wise at a controlled temperature, typically between 0-50 °C.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is neutralized, and the organic layer is separated.

-

Purification: The crude product is then purified by distillation or recrystallization to yield 4-chloro-3-methylphenol.

Deuteration of 4-chloro-3-methylphenol

The introduction of deuterium into the 4-chloro-3-methylphenol scaffold can be achieved through hydrogen-deuterium (H/D) exchange reactions. For phenols, the most labile protons are the phenolic hydroxyl proton and the aromatic protons at positions activated by the hydroxyl group (ortho and para). Given the substitution pattern of 4-chloro-3-methylphenol, the positions ortho and para to the hydroxyl group are C2 and C6.

Experimental Protocol: Deuteration of 4-chloro-3-methylphenol

-

Reaction Setup: 4-chloro-3-methylphenol is dissolved in a deuterium source, typically deuterium oxide (D₂O), in the presence of an acid or base catalyst, or a heterogeneous catalyst like Amberlyst 15.[6]

-

Reaction Conditions: The reaction mixture is heated to facilitate the exchange. The temperature and reaction time are optimized to achieve the desired level of deuteration.

-

Work-up and Purification: After the reaction, the deuterated product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure. The product can be further purified by recrystallization.

Based on established mechanisms of electrophilic aromatic substitution, the expected deuterated product is 4-chloro-3-methylphenol-d₃ , with deuterium atoms at the hydroxyl group and the two ortho- and para- activated positions on the aromatic ring.

Structure Elucidation of 4-chloro-3-methylphenol

A multi-technique approach is essential for the unambiguous structure elucidation of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Technique: Electron Ionization (EI) Mass Spectrometry

-

Ionization Energy: 70 eV

Data Interpretation:

The mass spectrum of 4-chloro-3-methylphenol is expected to show a molecular ion peak (M⁺) at m/z 142. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 144 with approximately one-third the intensity of the M⁺ peak is also anticipated.[7] Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl radical, and the characteristic loss of CO.[7]

Table of Expected MS Fragments for 4-chloro-3-methylphenol:

| m/z | Proposed Fragment |

| 144 | [M+2]⁺ (containing ³⁷Cl) |

| 142 | [M]⁺ (containing ³⁵Cl) |

| 127 | [M - CH₃]⁺ |

| 107 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).

Data Interpretation:

The IR spectrum of 4-chloro-3-methylphenol will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.

Table of Characteristic IR Absorptions for 4-chloro-3-methylphenol:

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1200 | C-O stretch |

| ~1000-1100 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Chloroform-d (CDCl₃)

-

Techniques: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC

¹H NMR Data Interpretation:

The ¹H NMR spectrum of 4-chloro-3-methylphenol is expected to show signals for the phenolic proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Data for 4-chloro-3-methylphenol:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-5 |

| ~6.69 | d | 1H | H-2 |

| ~6.60 | dd | 1H | H-6 |

| ~5.15 | s | 1H | -OH |

| ~2.29 | s | 3H | -CH₃ |

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for 4-chloro-3-methylphenol:

| Chemical Shift (ppm) | DEPT-135 | Assignment |

| ~153.5 | No signal | C-1 (C-OH) |

| ~137.5 | No signal | C-3 (C-CH₃) |

| ~129.9 | CH | C-5 |

| ~126.3 | No signal | C-4 (C-Cl) |

| ~117.9 | CH | C-6 |

| ~114.2 | CH | C-2 |

| ~20.1 | CH₃ | -CH₃ |

2D NMR for Complete Assignment:

-

COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For 4-chloro-3-methylphenol, a correlation between the aromatic protons H-5 and H-6 is expected.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for connecting different spin systems. For example, the methyl protons should show correlations to C-2, C-3, and C-4.

Structure Elucidation of Deuterated 4-chloro-3-methylphenol

The structure elucidation of the deuterated analogue relies on a comparative analysis with the non-deuterated compound. The proposed structure is 4-chloro-3-methylphenol-d₃ , with deuterium at the hydroxyl, C-2, and C-6 positions.

Mass Spectrometry (MS)

The molecular weight of the deuterated compound will increase by three mass units due to the incorporation of three deuterium atoms.

Predicted MS Data for 4-chloro-3-methylphenol-d₃:

-

Molecular Ion (M'⁺): m/z 145 (containing ³⁵Cl)

-

M'+2 Peak: m/z 147 (containing ³⁷Cl)

-

Fragmentation: The fragmentation pattern will be similar to the non-deuterated compound, but the masses of fragments containing deuterium will be shifted accordingly.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the appearance of new bands corresponding to O-D and C-D stretching vibrations, and the disappearance or reduction in intensity of the O-H and corresponding C-H stretching bands.

Predicted IR Absorptions for 4-chloro-3-methylphenol-d₃:

| Wavenumber (cm⁻¹) | Vibration |

| ~2500 (broad) | O-D stretch |

| ~2200-2300 | Aromatic C-D stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The most dramatic change will be the disappearance of the signals for the hydroxyl proton and the aromatic protons at C-2 and C-6. The signal for the remaining aromatic proton (H-5) will appear as a singlet.

Predicted ¹H NMR Data for 4-chloro-3-methylphenol-d₃:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | s | 1H | H-5 |

| ~2.29 | s | 3H | -CH₃ |

¹³C NMR:

The chemical shifts of the carbons directly bonded to deuterium (C-2 and C-6) will be slightly shifted upfield due to the deuterium isotope effect. The C-D coupling will also result in a characteristic triplet multiplicity for these signals in a proton-decoupled ¹³C NMR spectrum (due to the spin I=1 of deuterium).

Predicted ¹³C NMR Changes for 4-chloro-3-methylphenol-d₃:

-

C-2 and C-6: Upfield shift and triplet multiplicity.

-

Other carbons: Minor upfield shifts are possible for carbons two or three bonds away from the deuterium atoms.

Visualization of the Elucidation Process

Figure 1: Workflow for the synthesis and structure elucidation of deuterated 4-chloro-3-methylphenol.

Figure 2: Key HMBC correlations for the structure elucidation of 4-chloro-3-methylphenol.

Conclusion

The structure elucidation of deuterated 4-chloro-3-methylphenol is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By first establishing a complete spectral assignment for the non-deuterated parent compound, the predictable and well-understood effects of deuterium substitution can be used for unequivocal structure confirmation of the labeled analogue. The disappearance of specific proton signals in ¹H NMR, the upfield shifts and multiplicity changes in ¹³C NMR, the mass shift in the mass spectrum, and the appearance of new stretching frequencies in the IR spectrum all serve as corroborating evidence. This guide provides a robust framework for researchers and scientists in the field of drug development and analytical chemistry to approach the characterization of isotopically labeled compounds with confidence and scientific rigor.

References

- Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-cresol and system thereof.

-

LANXESS. (2015). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Retrieved from [Link]

-

PubMed. (n.d.). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Master Analyse et Controle. (2015, March 16). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

RSC Publishing. (n.d.). [ 19601 Dalton, Hill, and Meakins. 2927 590. The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OM]. Retrieved from [Link]

-

arXiv. (2023, March 4). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. Retrieved from [Link]

-

ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

-

ACS Publications. (2023, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (2021, December 7). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple procedure for the deuteriation of phenols. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

NIH. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

Eugene E. Kwan. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol, 59-50-7. Retrieved from [Link]

-

(n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

-

ResearchGate. (n.d.). The Impact of Deuteration on the Infrared Spectra of Interstellar Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Radboud Repository. (2024, April 9). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Chloro-3-methylphenol (HMDB0246386). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

Quora. (2019, October 26). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterated isotope labelling of phenol derivatives within micro reactors. Retrieved from [Link]

-

Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

Sources

- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 2. lanxess.com [lanxess.com]

- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

A Comprehensive Technical Guide to the Isotopic Purity Assessment of 4-Chloro-3-methylphenol-2,6-d2

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical overview of the methodologies employed to assess the isotopic purity of 4-Chloro-3-methylphenol-2,6-d2, a deuterated analog of a widely used antiseptic and preservative. Ensuring the isotopic integrity of this compound is critical for its applications in metabolic research, environmental analysis, and as an internal standard in quantitative mass spectrometry.[1][2][3][4] This document will delve into the core analytical techniques, providing both theoretical grounding and practical, field-proven protocols.

The Imperative of Isotopic Purity

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can significantly alter a molecule's physicochemical properties. In drug development, this "deuterium difference" can be leveraged to modify metabolic pathways and enhance pharmacokinetic profiles.[1][2] However, the efficacy and safety of such deuterated active pharmaceutical ingredients (APIs) are contingent on the precise location and extent of deuterium incorporation.[5] Incomplete deuteration results in a mixture of isotopologues—molecules with the same chemical formula but different isotopic compositions.[5] For this compound, this would mean the presence of mono-deuterated (d1) and non-deuterated (d0) species.[2][5] Regulatory bodies necessitate a thorough characterization and quantification of these isotopologues to ensure batch-to-batch consistency and predictable performance.[5]

A Multi-Modal Analytical Approach

A robust assessment of isotopic purity is not reliant on a single technique but rather a complementary suite of analytical methods. The primary methodologies for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Cornerstone

NMR spectroscopy is an indispensable tool for the quantitative analysis of deuterated compounds.[6][7] Its ability to provide information on the precise location of deuterium incorporation and to quantify the relative abundance of different isotopologues makes it a primary technique for isotopic purity assessment.[1][8]

For highly deuterated compounds like this compound, conventional ¹H NMR is used to detect and quantify the residual proton signals.[5][8] The intensity of these signals is directly proportional to the number of protons present, allowing for a highly accurate determination of isotopic enrichment.[6]

Experimental Protocol: Quantitative ¹H NMR of this compound

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry vial.

-

Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.[9]

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the well-resolved signals of the residual protons in this compound and the signal of the internal standard.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [1 - (Integral of residual protons / (Integral of internal standard proton * Molar ratio))] x 100

-

Deuterium NMR offers a direct method to observe the deuterium nuclei, providing complementary information to ¹H NMR.[8] It is particularly useful for confirming the positions of deuteration and can be quantitative under appropriate experimental conditions.[8] For this compound, the ²H NMR spectrum would be expected to show a single resonance corresponding to the deuterium atoms at the 2 and 6 positions of the phenol ring.

Mass Spectrometry: Unraveling Isotopic Distribution

Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[10][11] It is exceptionally well-suited for determining the distribution of isotopologues in a sample of a deuterated compound.[1][2][10]

HRMS provides highly accurate mass measurements, enabling the differentiation of isotopologues with very small mass differences.[10][11] When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it allows for the separation of the analyte from any potential impurities before mass analysis.[10][12]

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Chromatographic Separation (UPLC):

-

Inject the sample onto a suitable UPLC column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation.

-

-

Mass Spectrometric Analysis (HRMS):

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, and d2 isotopologues of 4-Chloro-3-methylphenol.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

IRMS is a specialized form of mass spectrometry designed for high-precision measurements of isotope ratios.[13][14][15] While often used for determining natural abundance variations, it can be adapted for the analysis of highly enriched compounds.[14] The sample is typically combusted to a simple gas (e.g., H₂) before being introduced into the mass spectrometer.[15]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

| Analytical Technique | Parameter Measured | Result for this compound |

| Quantitative ¹H NMR | Isotopic Enrichment | > 98% |

| LC-HRMS | Relative Abundance of d2 | > 98% |

| LC-HRMS | Relative Abundance of d1 | < 2% |

| LC-HRMS | Relative Abundance of d0 | < 0.5% |

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical processes described.

Caption: Overall workflow for isotopic purity assessment.

Caption: Detailed workflow for LC-HRMS analysis.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, a thorough method validation should be performed.[16][17][18] This involves assessing parameters such as:

-

Accuracy: The closeness of the measured value to the true value. This can be assessed using a certified reference material, if available.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[19]

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Conclusion: A Commitment to Quality

The accurate assessment of isotopic purity is a non-negotiable aspect of the development and quality control of deuterated compounds like this compound.[4][5] By employing a multi-modal analytical approach, grounded in the principles of NMR and mass spectrometry, and by adhering to rigorous method validation protocols, researchers and manufacturers can ensure the quality, consistency, and reliability of their isotopically labeled materials. This commitment to scientific integrity is fundamental to advancing research and ensuring the safety and efficacy of next-generation pharmaceutical products.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

-

Isotope Ratio Mass Spectrometry. CalTech GPS. Available at: [Link]

-

Good Manufacturing Practice - What Do These Guidelines Dictate?. Moravek, Inc.. Available at: [Link]

-

A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

-

Good Practice Guide for Isotope Ratio Mass Spectrometry. FIRMS Network. Available at: [Link]

-

Isotope Ratio Mass Spectrometry. Environmental Molecular Sciences Laboratory. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Isotope Ratio Mass Spectrometry. ResearchGate. Available at: [Link]

-

qNMR - Quantitative Analysis by NMR. AWS. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

-

Chromatographic purification of stable isotopes of Ni, Cu, and Zn and their isotopic compositions in geological and biological reference materials. Scilit. Available at: [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available at: [Link]

-

(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

-

Purification of dinosterol for hydrogen isotopic analysis using high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

-

validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]

-

Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. SciELO México. Available at: [Link]

-

4-CHLORO-3-METHYLPHENOL (RING-2,6-D2, 98%). Eurisotop. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

4-Chloro-3-methylphenol. PubChem. Available at: [Link]

-

Phenol, 4-chloro-3-methyl-. NIST WebBook. Available at: [Link]

- Synthesis method of 4-chloro-3-cresol and system thereof. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

-

(PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. isotope.com [isotope.com]

- 6. emerypharma.com [emerypharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. validate analysis methods: Topics by Science.gov [science.gov]

- 19. Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS [scielo.org.mx]

Introduction: The Significance of Deuterium Labeling in Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrum Analysis of 4-Chloro-3-methylphenol-2,6-d2 Prepared by a Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a deuterated isotopologue of the common disinfectant and preservative, 4-chloro-3-methylphenol (PCMC). This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for isotopic labeling studies, metabolite identification, and quantitative analysis. We will explore the foundational principles of its fragmentation, the influence of isotopic composition, and provide a validated protocol for its analysis.

Deuterium-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly in complex matrices encountered in environmental and biomedical analysis. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its mass-to-charge ratio (m/z). This mass shift allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response. The subject of this guide, this compound, serves as an ideal internal standard for the quantification of 4-Chloro-3-methylphenol.

Mass Spectrometry of 4-Chloro-3-methylphenol: A Foundational Overview

To comprehend the mass spectrum of the deuterated compound, we must first understand the fragmentation of its unlabeled counterpart, 4-Chloro-3-methylphenol. Typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) following electron ionization (EI), the molecule undergoes predictable fragmentation pathways.

The molecular ion peak ([M]⁺) for 4-Chloro-3-methylphenol (C₇H₇ClO) is observed at an m/z of 142. The presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak at m/z 144 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Key Ions in the Mass Spectrum of 4-Chloro-3-methylphenol

| m/z | Proposed Fragment | Notes |

| 142/144 | [C₇H₇ClO]⁺ | Molecular ion peak cluster |

| 127/129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - Cl]⁺ | Loss of a chlorine radical |

| 99 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The primary fragmentation route involves the loss of a methyl radical (•CH₃) from the molecular ion, yielding a stable chlorophenoxy cation at m/z 127/129. Another significant fragmentation is the cleavage of the carbon-chlorine bond, resulting in a methylphenol cation at m/z 107.

The Impact of Deuterium Labeling: Mass Spectrum of this compound

The introduction of two deuterium atoms at the 2 and 6 positions of the aromatic ring in this compound (C₇H₅D₂ClO) increases the nominal mass by two Daltons. Therefore, the molecular ion ([M']⁺) is expected at m/z 144, with its corresponding chlorine isotope peak ([M'+2]⁺) at m/z 146.

The key fragmentation pathways observed for the unlabeled compound are also present for the deuterated analog, but the resulting fragments will be shifted by two mass units, provided the deuterium atoms are retained in the fragment ion.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 144/146 | [C₇H₅D₂ClO]⁺ | Molecular ion peak cluster |

| 129/131 | [M' - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M' - Cl]⁺ | Loss of a chlorine radical |

| 101 | [M' - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 79 | [C₆H₃D₂]⁺ | Deuterated phenyl cation |

The retention of the deuterium labels in the major fragments provides a robust internal standard that will behave chromatographically identically to the analyte but will not interfere with its mass spectrometric detection.

Experimental Protocol: GC-MS Analysis

This section outlines a validated protocol for the analysis of 4-Chloro-3-methylphenol and its deuterated internal standard.

4.1. Instrumentation and Consumables

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Helium (carrier gas)

-

4-Chloro-3-methylphenol standard

-

This compound internal standard

-

Appropriate solvent (e.g., Methanol, Dichloromethane)

4.2. GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | To maximize analyte transfer to the column for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Injection Volume | 1 µL | |

| Oven Program | ||

| Initial Temperature | 80 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |

| Ramp Rate | 10 °C/min | Provides good separation of the target analytes from potential matrix interferences. |

| Final Temperature | 280 °C, hold for 5 min | Ensures elution of all components and cleaning of the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Electron Energy | 70 eV | The standard energy for creating library-searchable mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor the characteristic ions for both the analyte and the internal standard to enhance sensitivity and selectivity. |

4.3. Data Acquisition and Processing

For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The following ions should be monitored:

-

4-Chloro-3-methylphenol: m/z 142 (quantifier), 127 (qualifier)

-

This compound: m/z 144 (quantifier), 129 (qualifier)

The ratio of the peak areas of the quantifier ion for the analyte to the quantifier ion for the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Visualizing the Fragmentation and Workflow

Caption: Standard workflow for quantitative analysis using an internal standard.

Conclusion and Future Perspectives

The mass spectrum of this compound is characterized by a predictable 2-Dalton shift in its molecular ion and major fragment ions compared to its unlabeled analog. This distinct mass difference, coupled with its chemical and chromatographic similarity to the analyte, makes it an excellent internal standard for robust and accurate quantification. The methodologies and fragmentation insights provided in this guide serve as a practical resource for scientists engaged in the analysis of substituted phenols and the application of stable isotope dilution techniques. Future work may involve the application of high-resolution mass spectrometry to further elucidate minor fragmentation pathways and to analyze complex environmental or biological samples.

References

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-3-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (2014). 5977E Series GC/MSD System. Product Brochure. Retrieved from [Link]

- Grostic, M. F., & Rinehart, K. L. (1971). Mass-spectrometric studies of pesticides. In Mass Spectrometry (pp. 217-275). Butterworths. (Note: While a direct link to the full text may not be available, this represents a foundational type of reference for the field).

- Watson, J. T., & Sparkman, O. D. (2007).

A Technical Guide to the Material Safety of 4-Chloro-3-methylphenol-2,6-d2 for Research Professionals

Abstract: This document provides an in-depth technical guide on the safe handling, storage, and application of 4-Chloro-3-methylphenol-2,6-d2. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a synthesized understanding of the compound's physicochemical properties, toxicological profile, and the scientific rationale for its use. By integrating field-proven insights with authoritative data, this whitepaper establishes a comprehensive framework for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is the deuterated analogue of the common antiseptic and preservative 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC). The "d2" designation indicates that two hydrogen atoms on the phenolic ring, at positions 2 and 6, have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2][3]

The physical and chemical properties of the deuterated compound are nearly identical to the unlabeled form, and safety precautions should be based on the well-documented hazards of PCMC.

Caption: A systematic workflow for the safe laboratory handling of the compound.

Experimental Protocol: Weighing and Solubilizing the Compound

-

Preparation (Engineering Controls): All handling of the solid compound must be performed inside a certified chemical fume hood to mitigate inhalation risk. [4]Ensure the work area is clean and free of incompatible materials.

-

Personal Protective Equipment (PPE): Before entering the fume hood, don the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection Specification Rationale Hand Nitrile, permeation-resistant gloves Protects against skin contact and absorption. [4] Body Laboratory coat or gown Prevents contamination of personal clothing. [5] Eye Safety goggles with side shields Protects against dust particles and splashes causing severe eye damage. [4][6] | Respiratory | Not required if handled in a fume hood. A NIOSH-approved respirator is needed for operations outside a closed system. [4]| Prevents inhalation of toxic dust. [4]|

-

Handling:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust. [5] * Securely close the stock container immediately.

-

Transfer the weighed solid into the designated solvent vessel.

-

-

Waste Disposal and Decontamination:

-

Dispose of the weigh boat and any contaminated wipes into a clearly labeled hazardous waste container.

-

Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

-

Storage: Store the main container in a cool, dry, and well-ventilated area away from light and moisture. [1][6][7]Ensure it is tightly closed and stored in a locked cabinet or an area accessible only to authorized personnel. [6][8]

Section 4: Emergency Protocols

Accidental Release Measures

-

Minor Spill:

-

Ensure the area is well-ventilated (fume hood is ideal).

-

Wearing full PPE, gently cover the spill with an inert absorbent material.

-

Carefully sweep or scoop the material into a labeled hazardous waste container using non-sparking tools. [5] 4. Use dry clean-up procedures and avoid generating dust. [5] 5. Decontaminate the spill area.

-

-

Major Spill:

First Aid Measures

-

Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes. [6][8]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention and call a poison center. [6][8]* Skin Contact: Immediately take off all contaminated clothing. [6]Rinse the affected skin area with copious amounts of water and soap. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [8]Immediately call a poison center or physician for treatment advice. [6][8]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [8]If respiratory symptoms occur, seek medical attention.

Section 5: Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions. [1]Yellowing may occur upon exposure to light and air. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides. [9]The material is corrosive to metals. [4]* Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene. [4][5]* Conditions to Avoid: Heat, open flames, and other sources of ignition. [4]Generation of dust clouds should be avoided as they may pose an explosion hazard. [4]

Section 6: The Scientific Rationale for Deuteration

The primary purpose of synthesizing the deuterated form of 4-chloro-3-methylphenol is for its use as an internal standard in quantitative analytical testing.

-

Principle of Isotope Dilution Mass Spectrometry (IDMS): In IDMS, a known quantity of an isotopically labeled standard (in this case, the d2-compound) is added to a sample containing the unlabeled analyte of interest. The analyte and the standard are chemically identical and thus behave identically during sample extraction, cleanup, and chromatographic separation.

-